Qzj1I2EN1V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-3499446 is an orally available inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity . Upon oral administration, LY-3499446 targets and covalently binds to cytosine 12 within the switch II pocket of GDP-bound KRAS G12C, thereby inhibiting mutant KRAS-dependent signaling . KRAS, a member of the RAS family of oncogenes, plays a crucial role in cell signaling, division, and differentiation . Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis .
Preparation Methods
The synthetic routes and reaction conditions for LY-3499446 involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product . Industrial production methods for LY-3499446 are designed to ensure high yield and purity, often involving optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
LY-3499446 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
LY-3499446 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the inhibition of KRAS G12C and its effects on cellular signaling pathways . In biology, LY-3499446 is used to investigate the role of KRAS mutations in cancer development and progression . In medicine, it is being explored as a potential therapeutic agent for the treatment of various cancers, including colorectal cancer and non-small cell lung cancer . In industry, LY-3499446 is used in the development of new anticancer drugs and as a reference compound in drug discovery .
Mechanism of Action
The mechanism of action of LY-3499446 involves its covalent binding to cytosine 12 within the switch II pocket of GDP-bound KRAS G12C . This binding inhibits mutant KRAS-dependent signaling, thereby preventing constitutive downstream signaling and inhibiting tumor cell proliferation and growth . The molecular targets and pathways involved include the KRAS G12C mutation and its associated signaling pathways .
Comparison with Similar Compounds
LY-3499446 is unique in its ability to specifically target the KRAS G12C mutation, which is a common mutation in various cancers . Similar compounds include other KRAS G12C inhibitors, such as AMG 510 and MRTX849 . These compounds also target the KRAS G12C mutation but may differ in their binding affinities, pharmacokinetic properties, and clinical efficacy . LY-3499446 stands out due to its specific binding mechanism and potential for use in combination therapies .
Properties
CAS No. |
2409131-50-4 |
---|---|
Molecular Formula |
C22H17ClF2N6OS |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
1-[4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoroquinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H17ClF2N6OS/c1-2-15(32)30-5-7-31(8-6-30)21-12-9-13(23)16(17(25)18(12)27-10-28-21)11-3-4-14(24)20-19(11)29-22(26)33-20/h2-4,9-10H,1,5-8H2,(H2,26,29) |
InChI Key |
YNBBKDMAVRSYRE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C5C(=C(C=C4)F)SC(=N5)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.